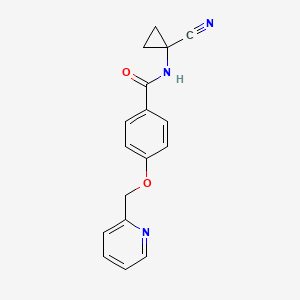

N-(1-Cyanocyclopropyl)-4-(pyridin-2-ylmethoxy)benzamide

Description

N-(1-Cyanocyclopropyl)-4-(pyridin-2-ylmethoxy)benzamide is a benzamide derivative characterized by a pyridin-2-ylmethoxy substituent at the para position of the benzamide core and a 1-cyanocyclopropyl group attached to the amide nitrogen. The cyanocyclopropyl moiety is hypothesized to enhance metabolic stability and binding affinity, while the pyridinylmethoxy group may contribute to target engagement through hydrogen bonding or π-π interactions .

Properties

IUPAC Name |

N-(1-cyanocyclopropyl)-4-(pyridin-2-ylmethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c18-12-17(8-9-17)20-16(21)13-4-6-15(7-5-13)22-11-14-3-1-2-10-19-14/h1-7,10H,8-9,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGURNIKEBDGRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopropyl)-4-(pyridin-2-ylmethoxy)benzamide typically involves multiple steps, starting with the preparation of the cyanocyclopropyl intermediate. This intermediate is then reacted with 4-(pyridin-2-ylmethoxy)benzoyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopropyl)-4-(pyridin-2-ylmethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(1-Cyanocyclopropyl)-4-(pyridin-2-ylmethoxy)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopropyl)-4-(pyridin-2-ylmethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Key Observations :

- The cyanocyclopropyl group in the target compound distinguishes it from analogs with cyclopropylaminocarbonyl () or unmodified cyclopropane moieties .

- Pyridin-2-ylmethoxy is a conserved pharmacophore, but additional substituents (e.g., fluorine in ) alter solubility and target binding .

Pharmacological and Formulation Comparisons

Efficacy and Bioavailability

- Target Compound: No direct efficacy data are provided in the evidence. However, structural analogs with similar benzamide scaffolds (e.g., ) show that unformulated compounds lack efficacy in vivo, necessitating depot formulations for sustained release . This suggests the target compound may require similar formulation strategies unless the cyanocyclopropyl group improves pharmacokinetics.

- Compound : Depot formulation is critical for efficacy in joint inflammation models, highlighting bioavailability challenges common to benzamide derivatives .

Target Selectivity

Key Research Findings and Implications

Cyanocyclopropyl vs. Cyclopropylaminocarbonyl: The cyanocyclopropyl group in the target compound may confer greater metabolic resistance compared to the cyclopropylaminocarbonyl group in , which requires depot delivery .

Pyridinylmethoxy as a Pharmacophore : This group is critical for binding across analogs but must be paired with optimized substituents (e.g., fluorine, chlorophenyl) to balance potency and pharmacokinetics .

Formulation Challenges: Benzamide derivatives often exhibit poor solubility, necessitating advanced delivery systems (e.g., depots) unless modified with polar groups like cyanocyclopropyl .

Biological Activity

N-(1-Cyanocyclopropyl)-4-(pyridin-2-ylmethoxy)benzamide, with the CAS number 1436308-58-5, is a complex organic compound that has attracted attention in various fields of scientific research due to its unique structure and potential biological activities. This compound features a cyanocyclopropyl group, a pyridin-2-ylmethoxy moiety, and a benzamide structure, making it a versatile candidate for pharmacological studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves multiple steps, starting with the preparation of a cyanocyclopropyl intermediate. This intermediate is then reacted with 4-(pyridin-2-ylmethoxy)benzoyl chloride under controlled conditions, often using organic solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine to facilitate the reaction.

This compound exhibits biological activity through its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical responses. The exact pathways involved depend on the biological context in which the compound is applied.

Pharmacological Potential

Research indicates that this compound has potential applications in treating various diseases due to its unique interactions at the molecular level. Some key areas of interest include:

- Antimalarial Activity : Studies have explored its efficacy as a peptidomimetic nitrile inhibitor against malarial proteases, suggesting its potential in antimalarial drug development .

- Cancer Therapeutics : The compound's structural characteristics may allow it to interact with cancer-related pathways, making it a candidate for further investigation in oncology .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Inhibition Studies : Research demonstrated that this compound effectively inhibits specific proteases involved in malaria parasite metabolism, showcasing its potential as an antimalarial agent.

- Cell Line Testing : In vitro tests on cancer cell lines have shown promising results regarding cell proliferation inhibition, indicating its therapeutic potential against certain types of cancer.

- Comparative Analysis : When compared to similar compounds, this compound exhibited enhanced selectivity and potency against targeted biological pathways, emphasizing its unique profile .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.